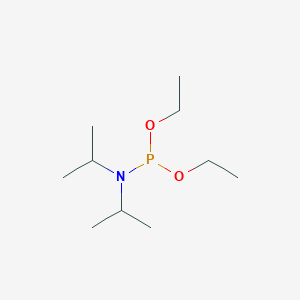
4-(Methylnitrosoamino)-4-(3-pyridyl)-1-butanol
Overview
Description
4-(Methylnitrosoamino)-4-(3-pyridyl)-1-butanol is a significant tobacco-specific nitrosamine with implications in tobacco-related cancers. Its metabolic transformation, structural characterization, and interaction with biomolecules have been extensively studied to understand its carcinogenic pathways and chemical behavior.
Synthesis Analysis
The synthesis of this compound involves specific chemical pathways that yield it as a metabolite from its precursor, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). NNK undergoes metabolic activation involving cytochrome P450 enzymes, leading to the formation of 4-(Methylnitrosoamino)-4-(3-pyridyl)-1-butanol among other metabolites (Smith et al., 1996).
Molecular Structure Analysis
The molecular structure of 4-(Methylnitrosoamino)-4-(3-pyridyl)-1-butanol has been elucidated through various spectroscopic techniques, revealing its planar nature except for the methylnitrosamine group. This structural configuration plays a crucial role in its interaction with DNA and proteins, contributing to its biological activity (Katz et al., 1999).
Chemical Reactions and Properties
This compound undergoes enzymatic reactions leading to various metabolites, with cytochrome P450 enzymes playing a significant role in its bioactivation and detoxification. Its chemical properties, such as reactivity towards DNA, forming adducts, are central to understanding its carcinogenic potential (Upadhyaya et al., 2003).
Physical Properties Analysis
While specific physical properties such as melting point, boiling point, and solubility are not detailed in the referenced studies, the compound's stability and reactivity under various conditions are crucial for laboratory handling and experimental setups.
Chemical Properties Analysis
The chemical behavior of 4-(Methylnitrosoamino)-4-(3-pyridyl)-1-butanol, including its metabolic pathways and interaction with cellular components, highlights its significance in tobacco-induced carcinogenesis. Its metabolism in human and rodent systems reveals the formation of metabolites that contribute to DNA damage and tumor formation (Smith et al., 2003).
Scientific Research Applications
Biochemical Verification in Tobacco Use and Abstinence
4-(Methylnitrosoamino)-4-(3-pyridyl)-1-butanol, also known as NNAL, is used in biochemical verification of tobacco use and abstinence. It is one of several biomarkers reviewed for distinguishing cigarette smoking from the use of electronic nicotine delivery devices (ENDS) in clinical trials of smoking cessation. The use of biochemical markers like NNAL helps increase scientific rigor in these studies (Benowitz et al., 2019).
Tumorigenicity Studies
Research has explored the effects of NNAL and its analogues on tumorigenicity. For example, studies have examined the tumorigenic effects of NNAL in rats, investigating its role in inducing tumors in organs such as the liver, lung, and nasal cavity (Hecht et al., 1987).
Metabolism and Inhibition Studies
NNAL's metabolism in lung microsomes and its inhibition by compounds like isothiocyanates have been studied. These studies are crucial in understanding how NNAL, a carcinogen, is metabolically activated and how this activation might be inhibited (Smith et al., 1990).
Synthesis and Solid Phase Extraction Performance Study
The development of dummy molecularly imprinted polymers (DMIPs) for NNAL has been researched. This involves studying the molecular recognition characteristics of these polymers, which is important in the analytical determination of NNAL in various samples (Zhang et al., 2013).
Human Microsomes and Cytochromes Studies
The metabolism of NNAL in human lung and liver microsomes and cytochromes expressed in hepatoma cells has been a subject of research. Understanding how NNAL is metabolized in human tissues helps in assessing its carcinogenic potential and its role in tobacco-related cancers (Smith et al., 1992).
Enantiomer Metabolism and Formation Studies
Research has been conducted on the formation and metabolism of NNAL enantiomers in vitro in mouse, rat, and human tissues. This is significant in understanding the stereochemical aspects of NNAL metabolism and its implications for carcinogenicity (Upadhyaya et al., 2000).
properties
IUPAC Name |
N-(4-hydroxy-1-pyridin-3-ylbutyl)-N-methylnitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-13(12-15)10(5-3-7-14)9-4-2-6-11-8-9/h2,4,6,8,10,14H,3,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDMFFRDEFHWCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CCCO)C1=CN=CC=C1)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30920505 | |
| Record name | delta-(Methylnitrosoamino)-3-pyridinebutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30920505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylnitrosoamino)-4-(3-pyridyl)-1-butanol | |
CAS RN |
59578-66-4 | |
| Record name | 4-(Methylnitrosoamino)-4-(3-pyridyl)-1-butanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059578664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | delta-(Methylnitrosoamino)-3-pyridinebutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30920505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(METHYLNITROSOAMINO)-4-(3-PYRIDYL)-1-BUTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M56WXK8NC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3aR,3bS,6S,6aR,7aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2',3':4,5]furo[2,3-d][1,3]dioxol-5(3aH)-one](/img/structure/B14291.png)





![2-[3-[2-[(2-Chloroacetyl)amino]ethyl-methylamino]-6-[2-[(2-chloroacetyl)amino]ethyl-methylazaniumylidene]xanthen-9-yl]benzoate](/img/structure/B14306.png)






